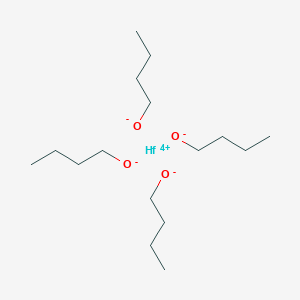
(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into a benzoic acid derivative. One common method is through the use of flow microreactor systems, which allow for efficient and sustainable synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. These systems offer advantages such as better control over reaction conditions, reduced waste, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic reagents like TFA or hydrochloric acid (HCl) are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine or carboxylic acid derivative .
Scientific Research Applications
(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect amines from unwanted reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation, which is then eliminated to yield the free amine or carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic pinacol esters: These compounds are used in drug design and delivery but are less stable in water compared to Boc-protected compounds.
Phenylmethoxycarbonyl (Cbz) derivatives: These are used for protecting amines but require different conditions for deprotection, such as catalytic hydrogenation.
Uniqueness
(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is unique due to its efficient Boc protection and deprotection processes, which are mild and selective. This makes it particularly valuable in multi-step organic synthesis where selective protection of functional groups is crucial .
Properties
IUPAC Name |
3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-6-5-7-11(8-10)12(15)16/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKCTHTBYUIGI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)
![Sodium;3-(acetyloxymethyl)-7-[(5-azaniumyl-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8232458.png)



![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-3H-purin-6-one](/img/structure/B8232497.png)
